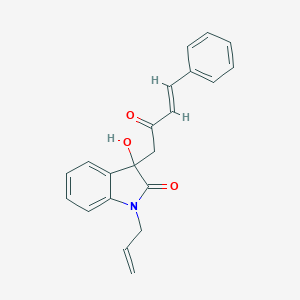
1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one, also known as AHPI, is a synthetic compound that has been studied for its potential applications in the field of medicine. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for the treatment of fungal and bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation is the lack of information regarding its toxicity and potential side effects, which may limit its use in certain applications.
Direcciones Futuras
There are numerous future directions for research on 1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. One potential area of study is the development of new drugs based on the structure of 1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. Another area of study is the investigation of the compound's potential use in the treatment of fungal and bacterial infections. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects.
Métodos De Síntesis
1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the condensation of 2-phenylacetylacetone with allylamine to form a Schiff base. This is followed by the addition of acetic anhydride and a catalytic amount of pyridine to form the corresponding acetyl derivative. The final step involves the reduction of the acetyl derivative with sodium borohydride to yield 1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one.
Aplicaciones Científicas De Investigación
1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been shown to exhibit anticancer, antifungal, and antibacterial activity, making it a promising candidate for the development of new drugs.
Propiedades
Nombre del producto |
1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C21H19NO3 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
3-hydroxy-3-[(E)-2-oxo-4-phenylbut-3-enyl]-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C21H19NO3/c1-2-14-22-19-11-7-6-10-18(19)21(25,20(22)24)15-17(23)13-12-16-8-4-3-5-9-16/h2-13,25H,1,14-15H2/b13-12+ |
Clave InChI |
KLNMNCREQVFYHE-OUKQBFOZSA-N |
SMILES isomérico |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)/C=C/C3=CC=CC=C3)O |
SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC=CC=C3)O |
SMILES canónico |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214575.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214576.png)
![1-(4-chlorobenzyl)-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214581.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214584.png)
![3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214588.png)
![1-benzyl-5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214589.png)
![1-allyl-5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214591.png)
![1-allyl-5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214592.png)
![1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214593.png)
![5-bromo-1-butyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214594.png)
![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214596.png)

![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214598.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B214599.png)